molecular formula C7H4ClN3O3 B1283991 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 60713-78-2

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1283991
CAS No.: 60713-78-2
M. Wt: 213.58 g/mol
InChI Key: LMGOHSUBTHHMHD-UHFFFAOYSA-N
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Description

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of 4-chloro-1,2-phenylenediamine with 4-nitrobenzoyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The nitro group can be replaced with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 5-chloro-6-amino-1H-benzo[d]imidazol-2(3H)-one.

    Reduction: 5-amino-6-nitro-1H-benzo[d]imidazol-2(3H)-one.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-benzo[d]imidazol-2(3H)-one
  • 6-nitro-1H-benzo[d]imidazol-2(3H)-one
  • 5-bromo-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both chloro and nitro substituents on the benzimidazole ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one substituent. The combination of these functional groups also allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

5-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-2H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGOHSUBTHHMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228457
Record name 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60713-78-2
Record name 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60713-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-6-nitro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 14 g (0.074 mol) of 4-chloro-5-nitro-1,2-benzenediamine and of 13.44 g (0.226 mol) of urea is heated at 180° C. for 4 hours. The reaction mixture is cooled and evaporated to dryness. The residue is taken up in methanol and evaporated again. The residue is triturated in ether and a solid is obtained which is filtered. The product is used as is in the subsequent stages.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-5-nitro-benzene-1,2-diamine (8.34 g, 44.4 mmol) and THF (625 mL) was added carbonyl diimidazole (8.65 g, 53.3 mmol) at 0° C. The reaction mixture was allowed to warm to 23° C. and was stirred for 20 h at this temperature. The reaction mixture was concentrated to a volume of 300 mL and 500 mL aqueous 1M HCl was added, followed by water (total volume 2 L). The resulting suspension was cooled at 0° C. for 2 h, and the precipitate was collected and dried on the filter. It was then triturated with cold EtOAc (20 mL) and rinsed EtOAc (2×5 mL) to yield the titled compound (7.26 g, 76% yield). MS (ESI/CI): mass calcd. for C7H4ClN3O3, 213.0; m/z found, 214.0 [M+H]+.
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

A stirred solution of 4-chloro-5-nitro-1,2-phenylenediamine (2.0 g, 10.66 mmol) and CDI (2.59 g, 16 mmol) in anhydrous THF (50 mL) was heated to 85° C. for 4 h. The reaction was allowed to cool and the solvents were removed under reduced pressure. The resulting residue was washed with 2M aqueous hydrochloric acid and recrystallised from methanol to afford 5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one as a brown solid (1.9 g, 84%), which was taken through to the next step with no further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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